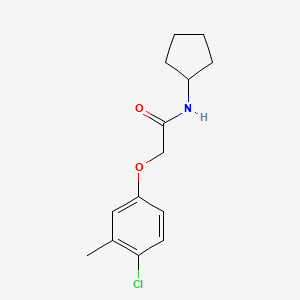![molecular formula C12H15NOS B5867891 N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5867891.png)
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide, also known as CPMTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CPMTA is a thioacetamide derivative that belongs to the class of cyclopropylamines. It is a white crystalline powder that is soluble in organic solvents and insoluble in water. CPMTA has been found to exhibit a range of biological activities, including antiviral, antibacterial, and anticancer properties. In
科学的研究の応用
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has been studied extensively in scientific research due to its potential applications in various fields. It has been found to exhibit antiviral activity against a range of viruses, including influenza A virus, herpes simplex virus, and respiratory syncytial virus. This compound has also been shown to have antibacterial properties against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Additionally, this compound has been found to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
作用機序
The exact mechanism of action of N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide is not fully understood. However, it has been suggested that this compound may inhibit viral replication by interfering with the viral RNA polymerase. This compound may also inhibit bacterial growth by disrupting the bacterial cell membrane or inhibiting bacterial protein synthesis. The anticancer activity of this compound may be due to its ability to induce apoptosis (cell death) in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. This compound has also been found to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease. Additionally, this compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
実験室実験の利点と制限
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity level. This compound also exhibits a range of biological activities, making it a versatile compound for studying various biological processes. However, there are also limitations to using this compound in lab experiments. Its solubility in organic solvents and insolubility in water can make it difficult to use in certain experimental setups. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.
将来の方向性
There are several future directions for research on N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide. One area of interest is exploring its potential as a therapeutic agent for various diseases, including viral infections, bacterial infections, and cancer. Another area of interest is investigating the mechanism of action of this compound to better understand its biological effects. Additionally, further research is needed to determine the optimal dosage and administration of this compound for various applications. Finally, there is potential for developing new derivatives of this compound with enhanced biological activity and improved solubility properties.
合成法
N-cyclopropyl-2-[(4-methylphenyl)thio]acetamide can be synthesized through a multi-step process that involves the reaction of 4-methylthiophenol with cyclopropylcarbonyl chloride, followed by the reaction of the resulting cyclopropylthioacetamide with methyl iodide. The final product, this compound, is obtained by recrystallization from a suitable solvent.
特性
IUPAC Name |
N-cyclopropyl-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NOS/c1-9-2-6-11(7-3-9)15-8-12(14)13-10-4-5-10/h2-3,6-7,10H,4-5,8H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXKDSEDMOMHPFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>33.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49724395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(2-thienyl)acrylamide](/img/structure/B5867809.png)

![N-(2,6-dimethylphenyl)-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5867820.png)
![2-[(4-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5867823.png)

![N-[4-(4-ethyl-1-piperazinyl)phenyl]-2-phenylacetamide](/img/structure/B5867857.png)
![isopropyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5867865.png)
![1-(4-aminophenyl)ethanone [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B5867871.png)
![N'-[(2-iodobenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5867881.png)
![N-[4-(dimethylamino)phenyl][1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5867884.png)
![3-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]pyridine](/img/structure/B5867898.png)
![{[4,6-bis(diethylamino)-1,3,5-triazin-2-yl]thio}acetic acid](/img/structure/B5867904.png)
![2-hydroxy-N'-(4-oxo-4H-pyrido[3,2-e][1,3]thiazin-2-yl)benzohydrazide](/img/structure/B5867910.png)
![N,N-dimethyl-N'-[2-oxo-2-(1-piperidinyl)ethyl]-N'-phenylsulfamide](/img/structure/B5867921.png)
